Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-8-10-5-6-11(9-16)12(10)7-13(17)19-4/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBGUJHTYVNQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product’s formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is being investigated for its potential pharmacological properties:
- Antinociceptive Activity : Preliminary studies suggest that this compound may exhibit pain-relieving properties, making it a candidate for developing new analgesics.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, research is being conducted to evaluate its efficacy in protecting neuronal cells from damage.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows for the creation of various derivatives through functional group modifications. This can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
- Chiral Synthesis : The presence of stereocenters makes it useful in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceutical applications.
Case Study 1: Synthesis of Bioactive Compounds
In one study, researchers utilized this compound as an intermediate to synthesize novel bioactive compounds with enhanced activity against specific cancer cell lines. The modifications made to the compound's structure resulted in increased potency and selectivity.
Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of this compound in vitro. The results indicated that it could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate with structurally related bicyclic derivatives, emphasizing substituent variations, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Position and Reactivity: The 8-oxo derivative (CAS 637301-19-0) serves as a versatile intermediate for further functionalization, such as reductive amination to introduce aminoethyl groups . Positional isomerism (e.g., 6-oxo vs.
Functional Group Diversity: Aminoethyl substituents (e.g., CAS 1341038-78-5) enhance water solubility and enable conjugation with carboxylic acids or carbonyl-containing moieties . Trifluoroacetyl groups (e.g., in diazabicyclo derivatives) introduce electron-withdrawing effects, altering metabolic stability and bioavailability .
Pharmaceutical Relevance: Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine demonstrate gamma-secretase modulation, highlighting the scaffold’s utility in neurodegenerative disease research . High-purity building blocks (e.g., ≥97% purity from Aladdin Scientific) are critical for reproducible medicinal chemistry workflows .
Biological Activity
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, with the CAS number 2387596-44-1, is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H25NO4 and features a bicyclic structure that contributes to its unique biological properties. The IUPAC name for this compound is tert-butyl (1R,5S)-8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, indicating its complex stereochemistry which may influence its interactions at the molecular level.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents.
Anti-inflammatory Properties
Research has suggested that azabicyclic compounds can inhibit certain enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). By inhibiting NAAA, these compounds can enhance the levels of palmitoylethanolamide (PEA), a naturally occurring anti-inflammatory molecule, thus potentially providing therapeutic benefits in inflammatory diseases .
Study on Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study was conducted to evaluate the biological efficacy of various azabicyclic compounds, including derivatives of this compound. The study found that modifications at specific sites on the bicyclic structure significantly influenced both potency and selectivity against target enzymes involved in inflammation and infection .
| Compound | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| Compound A | 0.042 | NAAA | High selectivity |
| Compound B | 0.050 | FAAH | Moderate activity |
| Compound C | 0.100 | Ceramidase | Low activity |
In Vivo Efficacy
In vivo studies demonstrated that certain derivatives exhibited promising results in reducing inflammation in animal models. For instance, one derivative showed a significant reduction in inflammatory markers when administered at a dosage of 10 mg/kg body weight . These findings suggest potential for further development into therapeutic agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to key enzymes involved in inflammatory processes or bacterial metabolism.
- Modulation of Signaling Pathways : Influencing pathways related to pain and inflammation by altering the levels of endogenous signaling molecules like PEA.
- Antimicrobial Action : Disrupting bacterial cell integrity or function through direct interaction with cell wall components or essential metabolic pathways.
Q & A
Q. What are the recommended synthetic methodologies for preparing Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting tert-butyl-protected bicyclic amines with activated esters under basic conditions. For example:
- Step 1 : React tert-butyl N-[(1R,5S,8S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate with 4-iodo-6-methoxypyrimidine in DMF at 100°C using K₂CO₃ as a base, yielding 85% product in a sealed tube .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via LC-MS (ES+ m/z 335.2 [M+H]⁺) .
- Alternative : Use Boc-protection strategies for bicyclic amines, as demonstrated for structurally similar compounds (e.g., tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, synthesized with 98% yield via reductive amination) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Adopt the following precautions based on hazard profiles of analogous bicyclic carbamates :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosol protection .
- Ventilation : Work in a fume hood to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- NMR : Confirm stereochemistry via ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.7 ppm for methoxy groups) .
- HRMS : Verify molecular weight (C₁₆H₂₆N₂O₄, calc. 310.1893 [M+H]⁺) .
Q. What are the key physicochemical properties relevant to solubility and formulation?
- Methodological Answer :
- Solubility : Bicyclic carbamates are typically lipophilic. Test solubility in DMSO (≥50 mg/mL for in vitro assays) and dilute in aqueous buffers with <1% Tween-80 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC .
Q. Which spectroscopic databases or software are recommended for structural analysis?
- Methodological Answer :
- SHELX Suite : Use SHELXL for single-crystal X-ray refinement to resolve stereochemical ambiguities. Input HKL files from diffraction data (Cu-Kα radiation) and refine with isotropic displacement parameters .
- PubChem/BioAssay : Cross-reference spectral data (e.g., IR carbonyl stretches ~1700 cm⁻¹) with entries for related azabicyclo compounds .
Advanced Research Questions
Q. How can crystallographic data for this compound address contradictions in reported stereochemical configurations?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL-97 with twin refinement for crystals showing pseudo-merohedral twinning. Validate using R1/wR2 residuals (<5%) and Flack parameter for absolute configuration .
- Case Study : For tert-butyl 3-endo-hydroxy analogs, discrepancies in endo/exo isomerism were resolved via anomalous dispersion effects in SHELX .
Q. What strategies resolve low yields in functionalization of the bicyclic core?
- Methodological Answer :
- Optimization Parameters :
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Cs₂CO₃ (2.5 eq) | +20% |
| Solvent | DMF, THF, MeCN | DMF (anhydrous) | +15% |
| Temperature | 80–120°C | 100°C (sealed) | +30% |
- Mechanistic Insight : Steric hindrance at the 8-position may require microwave-assisted heating (150°C, 30 min) to enhance nucleophilic attack .
Q. How does the bicyclic scaffold influence bioactivity in protein-protein interaction (PPI) inhibition?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro to model interactions with PPI targets (e.g., Bcl-2 family proteins). The rigid bicyclic core may stabilize α-helix mimetic conformations .
- SAR Analysis : Compare IC₅₀ values of analogs (e.g., tert-butyl 1-amino-3-azabicyclo derivatives showed 10 nM binding to MDM2-p53) to identify critical substituents .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer :
Q. How can computational methods predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools :
- SwissADME : Predict CYP450 metabolism (e.g., tert-butyl groups reduce 3A4-mediated oxidation).
- MetaSite : Identify vulnerable sites (e.g., ester hydrolysis at the 2-methoxy-2-oxo-ethyl moiety) .
- Validation : Compare with in vitro microsomal assays (human liver microsomes, t₁/₂ > 60 min desired) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
